![molecular formula C23H26N4O5 B2878905 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide CAS No. 921543-75-1](/img/structure/B2878905.png)

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

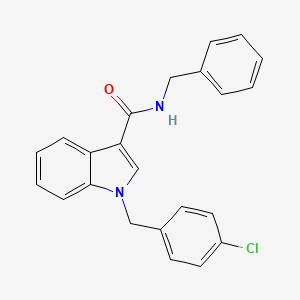

The compound is a complex organic molecule with several functional groups. It contains a pyrido[3,2-d]pyrimidin-1(2H)-one group, a benzo[d][1,3]dioxol-5-ylmethyl group, and an acetamide group with two isopropyl substituents .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific information, it’s hard to say exactly how this would be done .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been explored in the context of synthesizing and evaluating various derivatives for their binding affinity and selectivity towards biological targets. For instance, studies on substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines demonstrate their high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), highlighting their potential for imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Antitumor and Anti-inflammatory Agents

Research into classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates reveals their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents, showcasing the chemical backbone's versatility in addressing tumor growth (Gangjee et al., 2007). Similarly, the synthesis of pyrimidinones and oxazinones from citrazinic acid as anti-inflammatory agents demonstrates the compound's scaffold's adaptability for developing new therapeutic agents (Amr et al., 2007).

Novel Synthesis Methods

Innovative synthesis methods for creating heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon are being developed, underscoring the chemical versatility and potential for creating a wide range of pharmacologically active compounds (Amr et al., 2007).

Dual Inhibitors of Key Enzymes

The design and synthesis of compounds as dual inhibitors of DHFR and thymidylate synthase highlight the potential for developing multifunctional drugs capable of targeting multiple pathways in diseases like cancer, further emphasizing the compound's significance in drug discovery (Gangjee et al., 2005).

Antioxidant Activities

Exploration into the antioxidant activities of novel thiopyrimidine-glucuronide compounds showcases the potential for developing treatments that address oxidative stress-related disorders, demonstrating the compound's application in creating treatments beyond its core focus areas (Wanare, 2022).

Mechanism of Action

Target of Action

Similar compounds have shown potent growth inhibition properties against human cancer cell lines such as hela, a549, and mcf-7 . Therefore, it can be inferred that this compound may also target similar cell lines.

Biochemical Pathways

Similar compounds have been shown to affect cell cycle progression and induce apoptosis , suggesting that this compound may also affect similar pathways.

Result of Action

Similar compounds have shown potent growth inhibition properties against human cancer cell lines . Therefore, it can be inferred that this compound may also have similar effects.

Future Directions

properties

IUPAC Name |

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N,N-di(propan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5/c1-14(2)27(15(3)4)20(28)12-25-17-6-5-9-24-21(17)22(29)26(23(25)30)11-16-7-8-18-19(10-16)32-13-31-18/h5-10,14-15H,11-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEXLQLLVAFFRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-1-(2-morpholino-2-oxoethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2878825.png)

![[4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2878828.png)

![(3-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2878834.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2878835.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide](/img/structure/B2878836.png)

![[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/no-structure.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2878839.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2878844.png)